
(R)-3-Ethyl-4-((R)-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and is substituted with an ethyl group, a hydroxy group, and a methyl-imidazole moiety. The stereochemistry of the compound is specified by the ® configuration at two chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the oxazolidinone ring through a cyclization reaction involving an amino alcohol and a carbonyl compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form an amino alcohol.
Substitution: The ethyl group or the imidazole moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the oxazolidinone ring can produce an amino alcohol.
科学的研究の応用
®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of ®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring and the imidazole moiety can form hydrogen bonds and other non-covalent interactions with proteins or enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
(S)-3-Ethyl-4-((S)-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one: The enantiomer of the compound with different stereochemistry.
3-Methyl-4-((1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one: A similar compound with a methyl group instead of an ethyl group.
4-((1-Methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one: A compound lacking the ethyl group.
Uniqueness
®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one is unique due to its specific stereochemistry and the presence of both an oxazolidinone ring and an imidazole moiety
特性
分子式 |
C10H15N3O3 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
(4R)-3-ethyl-4-[(R)-hydroxy-(3-methylimidazol-4-yl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15N3O3/c1-3-13-8(5-16-10(13)15)9(14)7-4-11-6-12(7)2/h4,6,8-9,14H,3,5H2,1-2H3/t8-,9+/m1/s1 |
InChIキー |
TZSLWZCPTZMMFT-BDAKNGLRSA-N |
異性体SMILES |
CCN1[C@H](COC1=O)[C@H](C2=CN=CN2C)O |
正規SMILES |
CCN1C(COC1=O)C(C2=CN=CN2C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


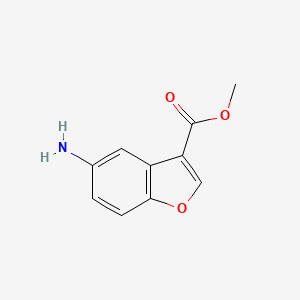
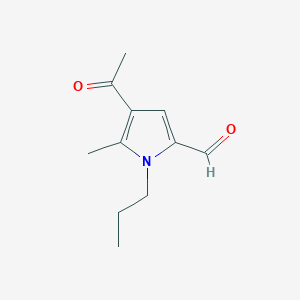


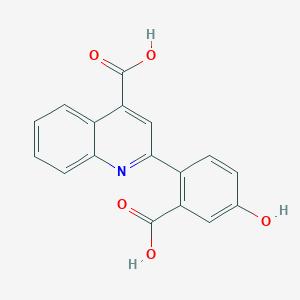


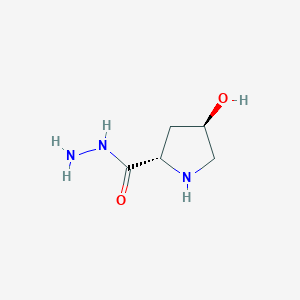
![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
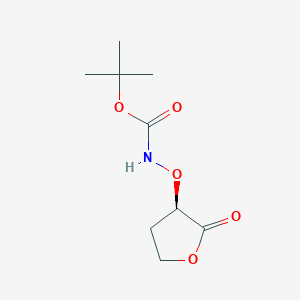
![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12877622.png)
![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)
